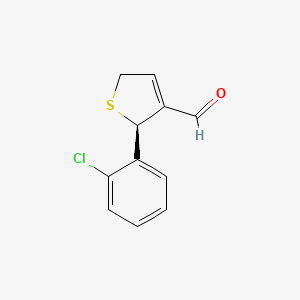
Acetic acid (1R,4R)-4-methanesulfonyloxy-cyclopent-2-enyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid (1R,4R)-4-methanesulfonyloxy-cyclopent-2-enyl ester is a chemical compound with a unique structure that combines acetic acid and a cyclopentene ring substituted with a methanesulfonyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid (1R,4R)-4-methanesulfonyloxy-cyclopent-2-enyl ester typically involves the esterification of acetic acid with a cyclopentene derivative. One common method includes the reaction of cyclopent-2-en-1-ol with methanesulfonyl chloride in the presence of a base such as triethylamine to form the methanesulfonyloxy derivative. This intermediate is then reacted with acetic anhydride to yield the final ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid (1R,4R)-4-methanesulfonyloxy-cyclopent-2-enyl ester can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonyloxy group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The cyclopentene ring can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), bases (triethylamine), solvents (dichloromethane).
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether).
Oxidation: Oxidizing agents (m-chloroperbenzoic acid), solvents (dichloromethane).
Major Products
Substitution: Corresponding amine or thiol derivatives.
Reduction: Cyclopent-2-en-1-ol derivatives.
Oxidation: Epoxides or diols.
Aplicaciones Científicas De Investigación
Acetic acid (1R,4R)-4-methanesulfonyloxy-cyclopent-2-enyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of acetic acid (1R,4R)-4-methanesulfonyloxy-cyclopent-2-enyl ester involves its interaction with specific molecular targets. The methanesulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. Additionally, the ester group can undergo hydrolysis to release acetic acid, which can participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid (1R,4R)-4-hydroxy-cyclopent-2-enyl ester: Similar structure but with a hydroxy group instead of a methanesulfonyloxy group.
Acetic acid (1R,4R)-4-chloro-cyclopent-2-enyl ester: Contains a chloro group instead of a methanesulfonyloxy group.
Uniqueness
Acetic acid (1R,4R)-4-methanesulfonyloxy-cyclopent-2-enyl ester is unique due to the presence of the methanesulfonyloxy group, which imparts distinct reactivity and potential applications compared to its analogs. This functional group can participate in a variety of chemical reactions, making the compound versatile for synthetic and research purposes.
Propiedades
Fórmula molecular |
C8H12O5S |
|---|---|
Peso molecular |
220.25 g/mol |
Nombre IUPAC |
[(1R,4R)-4-methylsulfonyloxycyclopent-2-en-1-yl] acetate |
InChI |
InChI=1S/C8H12O5S/c1-6(9)12-7-3-4-8(5-7)13-14(2,10)11/h3-4,7-8H,5H2,1-2H3/t7-,8-/m0/s1 |
Clave InChI |
LHBUVAXRZPBSKQ-YUMQZZPRSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1C[C@H](C=C1)OS(=O)(=O)C |
SMILES canónico |
CC(=O)OC1CC(C=C1)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(NZ)-N-[(2,4,6-trichlorophenyl)methylidene]hydroxylamine](/img/structure/B11885455.png)

![2,7-Dichlorothiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11885481.png)





![6-Chlorofuro[2,3-c]quinolin-4(5H)-one](/img/structure/B11885514.png)



![2,7,8-Trichloroimidazo[1,2-a]pyridine](/img/structure/B11885552.png)
